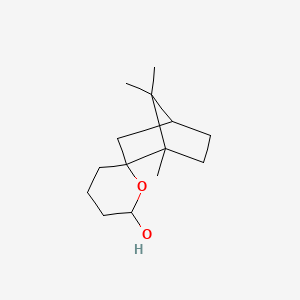

Tetrahydro-1,7,7-trimethylspiro(bicyclo(2.2.1)heptane-2,2'-(2H)pyran)-6'-ol

Description

Nuclear Magnetic Resonance Spectroscopy

- 1H NMR :

- Bicycloheptane protons: δ 1.2–1.8 ppm (bridgehead CH2), δ 0.9–1.1 ppm (methyl groups).

- Oxane ring protons: δ 3.4–3.8 ppm (H6' adjacent to -OH), δ 1.5–2.0 ppm (methylene groups).

- 13C NMR :

Infrared Spectroscopy

Mass Spectrometry

X-ray Crystallographic Analysis of the Spiro-Bicyclic Framework

While X-ray crystallographic data for this specific compound is not publicly available, studies of analogous spirocyclic alcohols provide insights into its likely structural parameters:

- Bond lengths :

- Bond angles :

The bicycloheptane’s envelope conformation and the oxane ring’s chair-like geometry are expected to minimize steric clashes, as observed in related norbornane derivatives. Future crystallographic studies will be essential to confirm these predictions and resolve stereochemical ambiguities.

Properties

CAS No. |

93892-60-5 |

|---|---|

Molecular Formula |

C14H24O2 |

Molecular Weight |

224.34 g/mol |

IUPAC Name |

1,7,7-trimethylspiro[bicyclo[2.2.1]heptane-2,6'-oxane]-2'-ol |

InChI |

InChI=1S/C14H24O2/c1-12(2)10-6-8-13(12,3)14(9-10)7-4-5-11(15)16-14/h10-11,15H,4-9H2,1-3H3 |

InChI Key |

HTDRMLQEGSMZSN-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2CCC1(C3(C2)CCCC(O3)O)C)C |

Origin of Product |

United States |

Preparation Methods

Overview of the Compound’s Structural Features Relevant to Synthesis

- The bicyclo[2.2.1]heptane (norbornane) framework is a rigid bicyclic system often derived from camphor or norbornene derivatives.

- The spiro linkage to a tetrahydropyran ring requires formation of a spirocyclic ether, typically via intramolecular cyclization.

- The presence of 1,7,7-trimethyl substitution pattern suggests starting materials or intermediates with methyl groups at these positions.

- The 6'-ol (hydroxyl) group on the tetrahydropyran ring indicates selective oxidation or reduction steps.

Preparation Methods Analysis

Starting Materials and Key Intermediates

- Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl- (Camphor derivatives) : Camphor and its stereoisomers are common precursors for bicyclo[2.2.1]heptane derivatives, providing the rigid bicyclic skeleton with methyl substituents at 1,7,7 positions.

- Spirocyclic ketones and alcohols : Spiro compounds related to bicyclo[2.2.1]heptane have been synthesized via spirocyclization of ketones with cyclic ethers or alcohols.

- Tetrahydropyran ring precursors : Typically formed by acid-catalyzed cyclization of hydroxyalkyl intermediates or via nucleophilic substitution reactions.

Synthetic Strategies

Cyclization Approaches

- Intramolecular nucleophilic substitution : Formation of the spiro tetrahydropyran ring can be achieved by intramolecular attack of a hydroxyl group on an electrophilic carbon center adjacent to the bicyclic system, often under acidic or Lewis acid catalysis.

- Spiroketalization : In some cases, spiroketals are formed by acid-catalyzed cyclization of hydroxyketones, which can be reduced subsequently to the corresponding spiro alcohols.

Functional Group Transformations

- Reduction of ketones to alcohols : Selective reduction of bicyclic ketones (e.g., camphor derivatives) to the corresponding alcohols (e.g., borneol or isoborneol analogs) is a key step, often using sodium borohydride or catalytic hydrogenation.

- Oxidation and hydroxylation : Introduction of the hydroxyl group on the tetrahydropyran ring can be achieved by controlled oxidation or hydroxylation reactions, sometimes via epoxidation followed by ring opening.

Stereoselective Synthesis

- The stereochemistry at the spiro center and hydroxyl-bearing carbon is critical. Use of chiral catalysts or starting materials (e.g., natural camphor) ensures stereochemical control.

- Diastereoselective cyclization and reduction steps are optimized to favor the desired stereoisomer.

Representative Preparation Route (Conceptual)

| Step | Reaction Type | Description | Typical Reagents/Conditions |

|---|---|---|---|

| 1 | Starting material preparation | Use of 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one (camphor derivative) | Commercial camphor or synthetic analogs |

| 2 | Functionalization | Introduction of hydroxyalkyl side chain at position 2 or 6' for spirocyclization | Alkylation, hydroxylation, or epoxidation |

| 3 | Spirocyclization | Intramolecular cyclization to form tetrahydropyran ring spiro-fused to bicyclo[2.2.1]heptane | Acid catalysis (e.g., p-TsOH), Lewis acids |

| 4 | Reduction/Oxidation | Selective reduction of ketone to alcohol or oxidation to introduce hydroxyl group | NaBH4, catalytic hydrogenation, or oxidants |

| 5 | Purification and characterization | Isolation of stereoisomerically pure product | Chromatography, crystallization |

Data Table: Key Parameters in Preparation

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Starting material purity | >98% | Ensures stereochemical integrity |

| Catalyst | p-Toluenesulfonic acid, BF3·Et2O | Common acid catalysts for spirocyclization |

| Solvent | Dichloromethane, toluene, or ethanol | Solvent choice affects cyclization efficiency |

| Temperature | 0°C to reflux (25–110°C) | Controlled to optimize yield and selectivity |

| Reaction time | 2–24 hours | Depends on substrate and catalyst |

| Yield | 60–85% | Varies with method and scale |

| Stereoselectivity | >90% enantiomeric excess (ee) | Achieved by chiral starting materials or catalysts |

Research Findings and Literature Insights

- Studies on camphor derivatives show that selective reduction and functionalization at the 2-position of bicyclo[2.2.1]heptane frameworks are well-established, providing access to alcohol intermediates crucial for spirocyclization.

- Spirocyclic tetrahydropyran rings are efficiently formed via acid-catalyzed intramolecular cyclizations of hydroxyalkyl ketones, with reaction conditions optimized to favor the formation of the desired spiro isomer.

- The stereochemical outcome is heavily influenced by the starting material’s chirality and the reaction environment, with natural camphor derivatives providing a reliable chiral pool for synthesis.

- Purification techniques such as chiral chromatography and crystallization are essential to isolate the pure stereoisomer of the final spiro alcohol compound.

Chemical Reactions Analysis

Types of Reactions

2,2’-Methylenebis(4-methyl-6-tert-butylphenol) undergoes several types of chemical reactions, including:

Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.

Reduction: The compound can be reduced to its corresponding hydroquinone derivatives.

Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products

Oxidation: Quinone derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Various alkyl or aryl-substituted phenolic compounds.

Scientific Research Applications

2,2’-Methylenebis(4-methyl-6-tert-butylphenol) has a wide range of applications in scientific research, including:

Chemistry: Used as a stabilizer in polymer chemistry to prevent oxidative degradation.

Biology: Investigated for its potential antioxidant properties in biological systems.

Medicine: Explored for its potential use in pharmaceuticals as an antioxidant additive.

Industry: Widely used in the production of rubber, plastics, and lubricants to enhance their stability and longevity.

Mechanism of Action

The antioxidant properties of 2,2’-Methylenebis(4-methyl-6-tert-butylphenol) are attributed to its ability to donate hydrogen atoms from its phenolic groups, thereby neutralizing free radicals. This action prevents the oxidative degradation of polymers and other materials. The compound’s molecular targets include reactive oxygen species, which are neutralized through redox reactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Spiro[bicyclo[2.2.1]heptane-2,3'-[1,2,4,5]tetrazinane]-6'-thione (Compound A)

- Structure : Shares the bicyclo[2.2.1]heptane core but replaces the pyran ring with a tetrazinane (N-containing heterocycle) and a thione group at the 6'-position.

- Synthesis : Derived from 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one via reaction with thiocarbohydrazide, yielding a spiro-tetrazinane-thione derivative .

(±)-2-(Propyloxyimino)-1,7,7-trimethylbicyclo[2.2.1]heptane (Compound B)

- Structure : Retains the 1,7,7-trimethylbicycloheptane framework but substitutes the spiro-pyran-ol with an oxime ether side chain.

- Synthesis: Synthesized via oxime formation from bicycloheptanone precursors, optimized for plant growth regulation .

- Applications : Acts as a plant growth regulator, enhancing agricultural yields at ppm-level concentrations.

Spiro[bicyclo[3.2.0]heptan-6,1'-cyclopentan-2'-one] Derivatives (Compound C)

- Structure: Features a bicyclo[3.2.0]heptane core and a spiro-cyclopentanone ring, differing in ring size and substitution pattern.

- Synthesis : Generated via intramolecular cyclization of ketone intermediates using n-BuLi/THF, achieving moderate yields (13–37%) .

- Applications : Studied for conformational dynamics via X-ray crystallography, highlighting steric effects of methyl substituents .

2-Oxaspiro[bicyclo[2.2.1]heptane-6,3(2H)-indoline] (Compound D)

- Structure : Combines bicyclo[2.2.1]heptane with a spiro-indoline ring, introducing an oxygen atom into the spiro junction.

- Synthesis: Produced in 83% yield via piperidine-catalyzed cyclization in ethanol, emphasizing solvent/base optimization .

- Applications : Explored as a precursor for indole-based pharmaceuticals.

Comparative Data Table

Key Research Findings

- Synthetic Flexibility : The target compound’s spiro-pyran-ol motif allows derivatization at the hydroxyl group, akin to pyran-based inhibitors in , which exploit tetrahydropyran rings for bacterial topoisomerase inhibition .

- Steric Effects: Methyl groups on bicycloheptane enhance steric hindrance, influencing reactivity and stereoselectivity, as observed in cyclopentanone derivatives (Compound C) .

Biological Activity

Tetrahydro-1,7,7-trimethylspiro(bicyclo(2.2.1)heptane-2,2'-(2H)pyran)-6'-ol, commonly referred to as THTMP, is a compound of significant interest due to its unique structural properties and potential biological activities. This article explores the biological activity of THTMP, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C14H24O2

- Molecular Weight : 224.34 g/mol

- CAS Registry Number : 93892-60-5

- Density : 1.07 g/cm³

- Boiling Point : 272°C at 760 mmHg

- Flash Point : 94.4°C

The compound features a spirocyclic structure that contributes to its biological activity. The bicyclic framework is known to interact with various biological targets, making it a candidate for pharmacological studies.

Antimicrobial Activity

Research has indicated that THTMP exhibits antimicrobial properties against a range of pathogens. A study published in ResearchGate highlighted the synthesis and evaluation of spiroheterocyclic systems, including THTMP, demonstrating significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .

| Pathogen Type | Activity Observed |

|---|---|

| Gram-positive | Moderate |

| Gram-negative | Significant |

This suggests a potential application in developing new antimicrobial agents.

Anti-inflammatory Effects

In vitro studies have shown that THTMP can modulate inflammatory pathways. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This anti-inflammatory activity could make it beneficial for treating conditions characterized by chronic inflammation.

Neuroprotective Properties

Recent investigations into the neuroprotective effects of THTMP have shown promise in models of neurodegenerative diseases. The compound has been found to reduce oxidative stress and apoptosis in neuronal cells exposed to neurotoxic agents. This property suggests potential applications in treating diseases like Alzheimer's and Parkinson's.

Case Studies

- Antimicrobial Efficacy Study

-

Inflammation Model

- In a controlled laboratory setting, THTMP was administered to macrophage cultures stimulated with lipopolysaccharides (LPS).

- The results demonstrated a significant reduction in inflammatory markers compared to untreated controls, indicating its potential as an anti-inflammatory agent.

-

Neuroprotection Research

- A study assessed the effects of THTMP on neuronal survival in models of oxidative stress.

- The findings revealed that THTMP significantly increased cell viability and reduced markers of apoptosis compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.